molecular formula C22H22N4O3S B2791300 2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]ACETONITRILE CAS No. 844824-56-2

2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]ACETONITRILE

Cat. No.: B2791300
CAS No.: 844824-56-2
M. Wt: 422.5
InChI Key: CRSUXYCHOBWEKA-UHFFFAOYSA-N
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Description

This compound features a quinoxaline core substituted at position 3 with a morpholine moiety and at position 2 with a 2,5-dimethylbenzenesulfonyl group, linked to an acetonitrile functional group. The acetonitrile group may influence reactivity or serve as a synthetic handle for further derivatization. Structural characterization of such compounds often employs X-ray crystallography, facilitated by programs like SHELX .

Properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-7-8-16(2)19(13-15)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-18-6-4-3-5-17(18)24-21/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSUXYCHOBWEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences and similarities between the target compound and selected analogs (derived from and related literature):

Compound Name Molecular Formula Key Functional Groups Potential Applications
2-(2,5-Dimethylbenzenesulfonyl)-2-[3-(morpholin-4-yl)quinoxalin-2-yl]acetonitrile C₂₃H₂₃N₅O₃S Quinoxaline, morpholine, benzenesulfonyl, CN Kinase inhibition, antimicrobial
1-(4-tert-Butylphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine (CAS 938-40-9) C₂₃H₃₂N₂O₂S Piperazine, tert-butyl, benzenesulfonyl CNS modulation, receptor binding
2-Cyano-N-(2-phenoxyphenyl)acetamide (CAS 329265-48-7) C₁₅H₁₂N₂O₂ Acetamide, cyano, phenoxy Enzyme inhibition, agrochemical
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile C₁₃H₁₀N₂O₂S Thiazole, benzodioxin, CN Anticancer, antioxidant

Key Observations:

  • Quinoxaline vs.
  • Solubility Modifiers: Morpholine (target compound) and benzodioxin (thiazole analog) improve aqueous solubility compared to hydrophobic tert-butyl or phenoxy groups in other analogs.
  • Electrophilic Reactivity : The acetonitrile group in the target compound may participate in nucleophilic addition reactions, unlike the acetamide group in CAS 329265-48-7, which is more stable but less reactive.

Research Findings and Methodological Insights

Crystallographic Analysis:

The target compound’s crystal structure (if resolved) would leverage SHELX software for refinement, enabling precise determination of bond angles, torsional strain, and packing efficiency . Such data are critical for structure-activity relationship (SAR) studies.

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